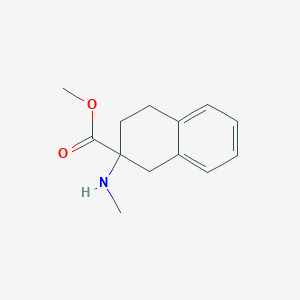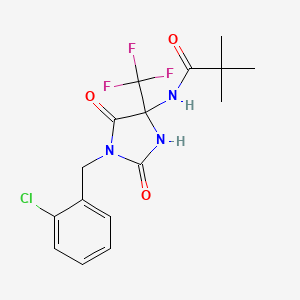![molecular formula C17H26N4O7S2 B12634294 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dimetanosulfonato de 2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol-8-carbohidrazida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirazino[3,2,1-jk]carbazol, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dimetanosulfonato de 2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol-8-carbohidrazida generalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Un enfoque común implica la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, la síntesis podría comenzar con la reacción de 1-fluoro-2-nitrobenceno con aminoácidos S, seguida de una serie de reacciones de ciclación . Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El dimetanosulfonato de 2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol-8-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Halógenos, aminas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol o una amina.
Aplicaciones Científicas De Investigación
El dimetanosulfonato de 2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol-8-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del dimetanosulfonato de 2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol-8-carbohidrazida implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Las dianas y vías moleculares exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Hidrocloruro de 8-metil-2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol
- Metanosulfonato de 8-metil-2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol
Singularidad
El dimetanosulfonato de 2,3,3a,4,5,6-hexahidro-1H-pirazino[3,2,1-jk]carbazol-8-carbohidrazida es único debido a sus grupos funcionales específicos y configuración estructural, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C17H26N4O7S2 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbohydrazide;methanesulfonic acid |
InChI |
InChI=1S/C15H18N4O.2CH4O3S/c16-18-15(20)9-4-5-13-11(8-9)10-2-1-3-12-14(10)19(13)7-6-17-12;2*1-5(2,3)4/h4-5,8,12,17H,1-3,6-7,16H2,(H,18,20);2*1H3,(H,2,3,4) |
Clave InChI |
UEJZJBRXOJERLU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)

![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
